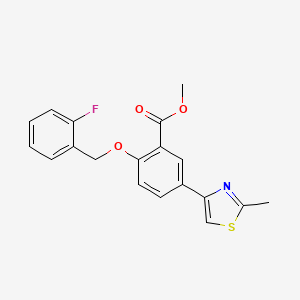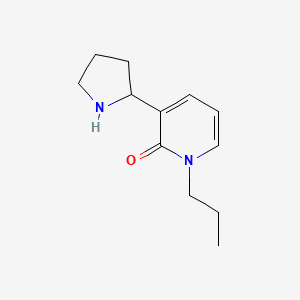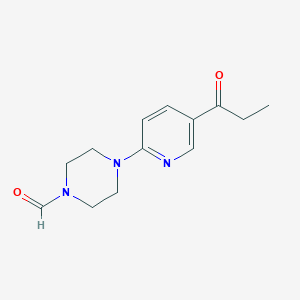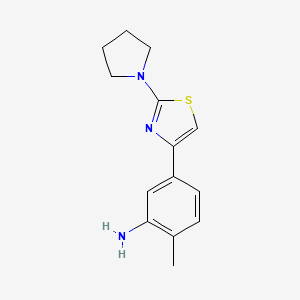
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl alcohol, is reacted with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This intermediate is then reacted with a halogenated benzoate ester to form the fluorobenzyl benzoate.
Introduction of the Methylthiazolyl Group: The fluorobenzyl benzoate is then subjected to a nucleophilic substitution reaction with 2-methylthiazole. This step typically requires the use of a strong base (e.g., potassium carbonate) and an appropriate solvent (e.g., dimethylformamide) to facilitate the reaction.
Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents (e.g., lithium aluminum hydride) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or methylthiazolyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylthiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((2-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((2-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((2-iodobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Uniqueness
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs. The fluorine atom’s electronegativity and small size contribute to these distinct properties, making this compound particularly valuable in various research applications.
Eigenschaften
Molekularformel |
C19H16FNO3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
methyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)13-7-8-18(15(9-13)19(22)23-2)24-10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
SBKJTSNRBFAWIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)





![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)





![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
